1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 5657-95-4
VCID: VC10814074
InChI: InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19)
SMILES: CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H11Cl2N3O
Molecular Weight: 296.15 g/mol

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea

CAS No.: 5657-95-4

VCID: VC10814074

Molecular Formula: C13H11Cl2N3O

Molecular Weight: 296.15 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea - 5657-95-4

Description

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of ureas. It is characterized by its molecular formula, C13H11Cl2N3O, and molecular weight of 296.1519 g/mol . This compound is of interest in various fields, including medicinal chemistry, due to its unique structure and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of isocyanates with amines. This process allows for the formation of the urea linkage, which is crucial for the compound's structure and functionality.

Biological Activities and Applications

While specific biological activities of 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets. The presence of the 3,4-dichlorophenyl and pyridin-2-yl groups suggests possible applications in drug development, particularly in areas where these moieties are known to contribute to biological activity.

Safety and Handling

Given its chemical properties, handling 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea requires caution. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and adherence to recommended storage conditions.

CAS No. 5657-95-4
Product Name 1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Molecular Formula C13H11Cl2N3O
Molecular Weight 296.15 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea
Standard InChI InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19)
Standard InChIKey LAKSASARLXGJSN-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Solubility <0.2 [ug/mL]
PubChem Compound 684089
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator